1-Ethylhexyl tiglate chemical structure and IUPAC name
1-Ethylhexyl tiglate chemical structure and IUPAC name
An In-depth Technical Guide to 1-Ethylhexyl Tiglate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Ethylhexyl Tiglate (CAS No. 94133-92-3), a specialty ester utilized primarily in the flavor and fragrance industries. This document details its chemical identity, including its precise IUPAC name and structural features, and summarizes its key physicochemical properties. A significant focus is placed on a robust, replicable laboratory-scale synthesis protocol via Fischer-Speier esterification, complete with mechanistic insights and validation checkpoints. Furthermore, this guide outlines standard analytical methodologies for quality control and discusses the compound's current applications and safety considerations. The content is structured to serve as a practical resource for researchers and professionals in chemical synthesis and formulation science.
Chemical Identity and Structure Elucidation
1-Ethylhexyl tiglate is an organic ester formed from tiglic acid and 3-octanol (a secondary alcohol also known as 1-ethylhexanol). Understanding its precise structure is critical for predicting its properties and reactivity.
IUPAC Name and Synonyms
The systematic name for this compound, following IUPAC nomenclature, clarifies the specific isomeric forms of its constituent parts.
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IUPAC Name: octan-3-yl (2E)-2-methylbut-2-enoate[1]
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Common Name: 1-Ethylhexyl tiglate
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Synonyms: 3-Octyl tiglate[1]
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CAS Number: 94133-92-3[1]
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FEMA Number: 3676[1]
The name reveals two key structural features:
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The Alcohol Moiety (octan-3-yl): The ester is derived from octan-3-ol, a secondary alcohol where the hydroxyl group is on the third carbon of an eight-carbon chain. The common name "1-Ethylhexyl" is a non-systematic name for this group.
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The Acid Moiety ((2E)-2-methylbut-2-enoate): This originates from tiglic acid, which is the trans (or E) isomer of 2-methyl-2-butenoic acid.[2][3] The cis (Z) isomer is known as angelic acid.[2] This stereochemistry is crucial as it influences the molecule's shape and sensory properties.
Chemical Structure
The structure consists of an eight-carbon branched alkyl chain linked via an ester functional group to an unsaturated five-carbon carboxylate.
The diagram below illustrates the connectivity and stereochemistry of the molecule.
Caption: Chemical Structure of 1-Ethylhexyl Tiglate.
Physicochemical Properties
A summary of the key physical and chemical properties is essential for handling, formulation, and analytical method development.
| Property | Value | Source |
| Appearance | Colorless liquid | [5] |
| Odor | Spicy, peppery, with dried fruit notes | [1][4] |
| Molecular Formula | C₁₃H₂₄O₂ | [1] |
| Molecular Weight | 212.33 g/mol | [1] |
| Density | 0.882 g/mL at 25 °C | [1] |
| Boiling Point | 94-96 °C at 60 mmHg | [4] |
| Refractive Index | n20/D 1.444 | [1] |
| Water Solubility | 0.017 g/L (Predicted) | [4] |
| logP | 4.85 - 5.25 (Predicted) | [4] |
Synthesis and Mechanistic Insights
The most common and industrially viable method for synthesizing 1-Ethylhexyl tiglate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (tiglic acid) and an alcohol (3-octanol).
Reaction Principle
The Fischer esterification is a reversible equilibrium-limited reaction.[6][7] To achieve a high yield, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one reactant (usually the less expensive alcohol) or by removing water as it is formed, for instance, through azeotropic distillation with a suitable solvent like toluene.[8]
Reaction: Tiglic Acid + 3-Octanol <--> 1-Ethylhexyl Tiglate + Water
Causality in Experimental Design
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Catalyst Choice: A strong protic acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) is used. The acid protonates the carbonyl oxygen of tiglic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[6][7]
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Temperature and Reflux: Heating the mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. The reflux action also ensures the reaction mixture remains homogenous.
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Work-up Procedure: The post-reaction work-up is critical. Washing with a sodium bicarbonate solution neutralizes the acid catalyst and removes any unreacted tiglic acid. A subsequent brine wash helps to remove residual water from the organic phase before drying.
Detailed Laboratory Protocol
Materials:
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Tiglic acid (1.0 eq)
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3-Octanol (1.5 eq)
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Concentrated Sulfuric Acid (H₂SO₄, 0.05 eq)
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Toluene
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5% Sodium Bicarbonate (NaHCO₃) solution
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Saturated Sodium Chloride (NaCl) solution (Brine)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Round-bottom flask, Dean-Stark apparatus, condenser, separatory funnel, rotary evaporator.
Procedure:
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Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
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Charging Reactants: To the flask, add tiglic acid, 3-octanol, and toluene.
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Catalyst Addition: Slowly add the concentrated sulfuric acid to the stirred mixture.
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Reflux: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue reflux until no more water is collected (typically 4-6 hours).
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Cooling & Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
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Aqueous Work-up:
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Wash the organic layer with 5% NaHCO₃ solution to neutralize the acid. Check the aqueous layer with pH paper to ensure it is basic.
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Wash the organic layer with water.
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Wash the organic layer with brine to facilitate phase separation.
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-
Drying: Dry the organic layer over anhydrous MgSO₄, then filter.
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Solvent Removal: Remove the toluene using a rotary evaporator.
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Purification (Self-Validation): The crude product is a pale yellow oil. For high purity, perform vacuum distillation. The purity of the final product should be confirmed by Gas Chromatography (GC) and its structure verified by ¹H NMR and IR spectroscopy.
Synthesis Workflow Diagram
Caption: Fischer Esterification Workflow for 1-Ethylhexyl Tiglate.
Applications in Research and Development
While the primary market for 1-Ethylhexyl tiglate is in flavors and fragrances for its spicy, green, and fruity notes, its properties make it relevant in other scientific fields.[1][5]
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Formulation Science: In drug development, excipients with well-characterized sensory profiles are sometimes needed to improve the palatability of oral formulations. As a FEMA-designated flavoring agent, it is a potential candidate for such applications.[1]
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Dermatological Research: Esters with similar chain lengths and branching, such as 2-ethylhexyl acrylate, are used extensively in cosmetic and dermatological formulations as emollients or film-forming agents.[9][10] The physicochemical properties of 1-Ethylhexyl tiglate (e.g., high logP, low water solubility) suggest it would have similar skin-feel and occlusive properties, making it a compound of interest for novel topical delivery systems.
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Chemical Synthesis: It can serve as a starting material or intermediate for the synthesis of more complex molecules, where the tiglate moiety can be further functionalized at the double bond.
Analytical Methodologies
Rigorous quality control is essential to ensure the purity and identity of the synthesized material.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive method for assessing purity and confirming identity.
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Principle: The sample is vaporized and separated based on boiling point and polarity on a capillary column. The mass spectrometer then fragments the eluted molecules, producing a unique mass spectrum (fingerprint).
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Protocol:
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Sample Prep: Prepare a dilute solution of the ester in a volatile solvent (e.g., dichloromethane or hexane).
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Injection: Inject 1 µL into the GC inlet.
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GC Conditions: Use a non-polar column (e.g., DB-5ms). A typical temperature program would start at 50°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
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MS Detection: Use electron ionization (EI) at 70 eV.
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Validation: The resulting chromatogram should show a single major peak. The mass spectrum of this peak should be consistent with the molecular weight (M⁺ = 212) and expected fragmentation pattern of 1-Ethylhexyl tiglate.
Safety and Handling
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Irritation: Like many esters, 1-Ethylhexyl tiglate may cause skin and eye irritation upon direct contact.[11]
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Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
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Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, protected from heat and light.[5]
Conclusion
1-Ethylhexyl tiglate is a well-defined chemical entity with established applications in the fragrance industry and potential utility in pharmaceutical and cosmetic sciences. Its synthesis via Fischer esterification is a robust and scalable process, grounded in fundamental principles of organic chemistry. The analytical methods detailed herein provide a clear pathway for quality assurance. This guide serves as a foundational technical resource for scientists engaged in the synthesis, analysis, and application of this versatile ester.
References
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The Good Scents Company. (n.d.). hexyl tiglate, 16930-96-4. Retrieved from [Link]
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The Good Scents Company. (n.d.). (E)-ethyl tiglate, 5837-78-5. Retrieved from [Link]
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PubChem. (n.d.). Hexyl tiglate, 2-. National Center for Biotechnology Information. Retrieved from [Link]
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The Good Scents Company. (n.d.). hexyl (E)-tiglate, 19089-92-0. Retrieved from [Link]
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Quora. (2020). What is the structure of 1-ethyl-1-hexanol?. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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PubChem. (n.d.). 2-Ethylhexanol. National Center for Biotechnology Information. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Tiglic acid. NIST Chemistry WebBook. Retrieved from [Link]
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University Laboratory Manual. (n.d.). Experiment 29 – The Fischer Esterification. Retrieved from [Link]
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JRC Publications Repository. (n.d.). 2-ETHYLHEXYL ACRYLATE CAS No: 103-11-7. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Butenoic acid, 2-methyl-, hexyl ester, (Z)-. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1-Hexanol, 2-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Tiglic acid (CAS 80-59-1). Retrieved from [Link]
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Solubility of Things. (n.d.). 2-Ethylhexanol. Retrieved from [Link]
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Wikipedia. (n.d.). 1-Hexanol. Retrieved from [Link]
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